4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine
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Overview
Description
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine is a compound that features a trifluoromethyl group attached to a diazirine ring, which is further connected to a piperidine ring. This unique structure combines the properties of trifluoromethyl groups, known for their electron-withdrawing effects, with the stability and reactivity of diazirine and piperidine rings. The compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the diazirine ring through the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the diazirine intermediate reacts with a piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, enabling the creation of complex molecules with specific properties.
Biology: Employed in photoaffinity labeling, where the diazirine group forms covalent bonds with biological targets upon exposure to UV light, aiding in the study of protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of compounds with enhanced bioavailability and stability.
Mechanism of Action
The mechanism of action of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine involves the interaction of its functional groups with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing capability, while the diazirine ring can form covalent bonds with target molecules upon activation by UV light. This dual functionality allows the compound to interact with a wide range of biological and chemical targets, making it a versatile tool in research and development .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)piperidine: Shares the trifluoromethyl and piperidine moieties but lacks the diazirine ring, resulting in different reactivity and applications.
Trifluoromethylpyridines: Contain a trifluoromethyl group attached to a pyridine ring, used in agrochemicals and pharmaceuticals.
Diazirine derivatives: Compounds with diazirine rings but different substituents, used in photoaffinity labeling and cross-linking studies.
Uniqueness
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine is unique due to the combination of its trifluoromethyl, diazirine, and piperidine moieties. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications, from organic synthesis to biological research .
Properties
Molecular Formula |
C7H10F3N3 |
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Molecular Weight |
193.17 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]piperidine |
InChI |
InChI=1S/C7H10F3N3/c8-7(9,10)6(12-13-6)5-1-3-11-4-2-5/h5,11H,1-4H2 |
InChI Key |
JRCXKZJQORKWFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2(N=N2)C(F)(F)F |
Origin of Product |
United States |
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